7H-purine-6-thiol, also known as 6-mercaptopurine, is a sulfur-containing purine derivative with significant biological activity, particularly in the field of oncology. It is primarily recognized for its role as an antileukemic agent and immunosuppressive drug. The compound has a molecular formula of and a molecular weight of approximately 152.18 g/mol .
7H-purine-6-thiol is classified under purines, which are nitrogen-containing compounds essential for various biological functions, including DNA and RNA synthesis. It is derived from the purine metabolism pathway and has been utilized in clinical settings for treating leukemia and autoimmune diseases due to its ability to inhibit nucleic acid synthesis .
The synthesis of 7H-purine-6-thiol can be achieved through several methods:
7H-purine-6-thiol participates in various chemical reactions:
Common reagents used in these reactions include aliphatic and aromatic halides, bases such as potassium carbonate, and oxidizing or reducing agents like lithium diisopropylamide (LDA) .
The mechanism of action of 7H-purine-6-thiol primarily involves its incorporation into nucleic acids as a false purine base. This incorporation disrupts normal nucleic acid synthesis by inhibiting enzymes involved in DNA and RNA replication, leading to cytotoxic effects on rapidly dividing cells such as cancer cells .
The pharmacokinetics of 7H-purine-6-thiol reveal that it is metabolized in the liver and exhibits variable bioavailability depending on individual patient factors, which can influence therapeutic outcomes in clinical settings .
7H-purine-6-thiol has extensive applications across various fields:
The development of purine derivatives represents a cornerstone in anticancer drug discovery. 7H-Purine-6-thiol (6-mercaptopurine, 6-MP), first synthesized in 1952, emerged from systematic efforts to modify natural purine bases into antimetabolites. Its FDA approval in 1953 for acute lymphoblastic leukemia (ALL) marked the first clinically successful purine analog, revolutionizing chemotherapy protocols [10]. This breakthrough catalyzed extensive exploration of purine modifications: halogenation (e.g., cladribine), thiol substitutions (e.g., 6-thioguanine), and arabinosyl sugar conjugates (e.g., fludarabine), collectively expanding the anticancer arsenal [4] [10]. The structural versatility of the purine scaffold enabled targeted interference with nucleotide biosynthesis and DNA replication, establishing a paradigm for rational antimetabolite design. By 2005, novel derivatives like nelarabine further demonstrated the enduring pharmaceutical relevance of purine-based therapeutics [4].
Table 1: Key Milestones in Purine-Based Drug Development
Year | Compound | Modification | Therapeutic Impact |
---|---|---|---|
1953 | 6-Mercaptopurine | 6-thiol substitution | First purine analog for ALL remission |
1966 | 6-Thioguanine | 2-amino-6-thiol purine | Acute myeloid leukemia therapy |
1991 | Fludarabine | Fluoro-arabinosyl adenine derivative | Chronic lymphocytic leukemia treatment |
2005 | Nelarabine | 6-methoxy arabinosyl guanine | T-cell leukemia/lymphoma therapy |
The thiol (-SH) group at the C6 position confers distinctive biochemical properties that underpin 7H-purine-6-thiol’s mechanism of action. Unlike the oxygen atom in hypoxanthine, sulfur enhances electron delocalization, increasing the compound’s affinity for purine-processing enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) [7]. This electronic perturbation enables competitive inhibition of natural purine utilization while facilitating metabolic activation into cytotoxic nucleotides.
The thiol group governs physicochemical behavior:
Table 2: Physicochemical Properties of 7H-Purine-6-Thiol
Property | Specification | Functional Implication |
---|---|---|
Molecular Formula | C₅H₄N₄S | Purine backbone with thiol modification |
Molecular Weight | 152.18 g/mol (anhydrous); 170.19 g/mol (hydrate) | Small molecule bioavailability |
pKa | ~7.8 (thiol group) | pH-dependent ionization affecting membrane permeation |
Aqueous Solubility | Limited | Enhanced in DMSO/ethanol; formulation challenge |
Boiling Point | 490.6±25.0 °C (predicted) | Thermal stability |
As a precursor scaffold, 7H-purine-6-thiol enabled the engineering of advanced prodrugs and analogs with optimized therapeutic profiles. Azathioprine—a 1-methyl-4-nitroimidazole derivative of 6-MP—exemplifies rational prodrug design. The imidazole moiety shields the thiol group during absorption, with bioactivation occurring via glutathione-mediated nitroimidazole displacement in target tissues [7]. This innovation leveraged 7H-purine-6-thiol’s core structure while improving delivery and reducing hepatic first-pass metabolism, broadening its application to autoimmune diseases.
Metabolically, 7H-purine-6-thiol serves as a "Trojan horse":1. Intracellular Activation: HGPRT converts it to thioinosinic acid (TIMP), which inhibits multiple enzymes:- Glutamine-5-phosphoribosylpyrophosphate amidotransferase (de novo purine synthesis)- Inosinic dehydrogenase (IMP→XMP conversion)- Adenylosuccinate synthetase (IMP→AMP pathway) [7] [10].2. DNA Incorporation: Further metabolism yields thioguanine triphosphate, incorporated into DNA as deoxythioguanosine, causing single-strand breaks and DNA-protein crosslinks [7].3. Methylation Pathway: TIMP methylation generates methylthioinosinate (MTIMP), an additional inhibitor of purine biosynthesis with independent cytotoxicity [2].
These multi-targeted actions established the pharmacophore model for subsequent analogs like 6-thioguanine, which undergoes similar activation but exhibits greater DNA incorporation efficiency [9]. Recent research explores hybrid molecules conjugating 7H-purine-6-thiol to bioactive carriers (e.g., cis-3-(9H-purin-6-ylthio)acrylic acid), enhancing tumor-selective activation [7].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4